Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Description
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- (CAS: 101053-34-3) is a polycyclic alkaloid scaffold featuring a fused pyrroloindole core with hydroxyl, acetyl, and methoxy substituents. Its structure comprises a bicyclic system where a pyrrole ring is fused to an indole moiety at positions 2 and 3, respectively. Key functional groups include a hydroxyl group at the 3a-position and a methoxy group at the 5-position, as evidenced by its synonyms: 1,2,3,3a,8,8a-Hexahydro-1-acetyl-5-methoxy-3a-hydroxypyrrolo[2,3-b]indole .
Synthesis: The compound is synthesized via the aza-Pauson-Khand reaction using benzene-bridged alkynecarbodiimides, Co₂(CO)₈, and tetramethylthiourea (TMTU) under optimized conditions (70°C in toluene), yielding pyrrolo[2,3-b]indol-2-ones. Subsequent reduction and alkylation introduce angular substituents at the C(3a)-position .
Applications: This scaffold is pivotal in synthesizing hexahydropyrrolo[2,3-b]indole alkaloids, which are explored for neuroactive and antimicrobial properties .
Properties
IUPAC Name |
2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-8b-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-5-6-11-9(10)12-8-4-2-1-3-7(8)10/h1-4,9,11-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYQBCGLVDNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1(C3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578646 | |
| Record name | 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58635-39-5 | |
| Record name | 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- can be achieved through various methods. One practical and sustainable approach involves the Cu/Fe catalyzed intramolecular C-H bond amination of α-indolylhydrazones. This method operates at 50°C in air with water as the only reaction medium, making it environmentally benign . Another method involves the formal [3 + 2] cycloaddition initiated by C-H activation, which uses [Cp*RhCl2]2 as a catalyst and electron-deficient alkenes at the C3-position of the indole moiety .
Industrial Production Methods
Industrial production methods for pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- are not well-documented in the literature. the scalable and environmentally friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal [3 + 2] cycloaddition reactions, which involve the formation of C-C and C-N bonds .
Common Reagents and Conditions
Common reagents used in the reactions of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- include isocyanates, electron-deficient alkenes, and directing groups at the N1-position of the indole moiety. Reaction conditions often involve the use of catalysts such as [Cp*RhCl2]2 and Cu/Fe co-catalyst systems .
Major Products
The major products formed from these reactions include various pyrroloindole derivatives, which are of significant interest in pharmaceutical and medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, which is involved in neurotransmission . Additionally, it can interact with other molecular targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridines
Core Structure : Fused pyrrole and pyridine rings.
Key Examples :
- 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (e.g., compound 3a ) synthesized via Hantzsch thiazole cyclization between pyrrolo[2,3-b]pyridine-carbothioamides and haloacetyl indoles .
- 7-Aza-indole derivatives (e.g., compound 37) with nanomolar affinity for adaptor-associated kinase 1 (AAK1) .
Biological Activity: Antiproliferative activity against cancer cells (e.g., nortopsentin analogues) and kinase inhibition (AAK1, Kd = 53 nM) . Structural Contrast: The pyridine ring enhances π-stacking in kinase binding, whereas the target compound’s indole-pyrrole system favors alkaloid biosynthesis .
Pyrrolo[2,3-d]pyrimidines
Core Structure : Fused pyrrole and pyrimidine rings.
Key Examples :
- BTK inhibitors (e.g., compound 36 ) derived via scaffold-hopping from pyrazin-2(1H)-ones .
- JAK inhibitors (e.g., pyrrolo[2,3-d]pyrimidinyl acrylamides) with IC₅₀ values < 100 nM .
Biological Activity: Rheumatoid arthritis treatment via Bruton’s tyrosine kinase (BTK) inhibition and immunomodulation . Synthesis Contrast: Prepared via carbothioamide cyclization , unlike the target compound’s cobalt-mediated cycloaddition .
Pyrrolo[1,2-a]indol-3-ones
Core Structure : Indole fused to a pyrrolidone ring.
Key Examples :
- 2-Methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (compound 3a) synthesized via palladium-catalyzed domino reactions .
Biological Activity: Potential enzyme inhibition due to the 3-ketone group, though specific targets are less characterized . Functional Group Contrast: The ketone at position 3 enhances electrophilicity, whereas the target compound’s hydroxyl group enables hydrogen bonding .
Pyrano[3,4-b]indolones
Core Structure: Indole fused to a pyran ring. Key Example: 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one synthesized via Fischer indole condensation and esterification .
Biological Activity : Antimicrobial and anti-inflammatory properties .
Structural Contrast : The pyran ring introduces steric bulk, reducing blood-brain barrier penetration compared to the target compound’s compact bicyclic system .
Pyrrolo[2,3-b]quinoxalines
Core Structure: Indole fused to a quinoxaline moiety. Key Examples:
- Ethyl 1,2-diphenyl-2,4-dihydro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (compound 3a′) with antioxidant activity .
Biological Activity : Attenuation of cytokine storms in COVID-19 via IL-6 inhibition .
Synthesis Contrast : Prepared via condensation of o-phenylenediamines, contrasting with the target’s cobalt-catalyzed cyclization .
Comparative Data Table
Biological Activity
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-, a compound with the CAS number 58635-39-5 and a molecular formula of C10H12N2O, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antitumor properties and mechanisms of action.
- Molecular Weight : 176.22 g/mol
- Molecular Formula : C10H12N2O
- CAS Number : 58635-39-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-b]indol derivatives. One significant study evaluated the cytotoxic effects of various derivatives on multiple cancer cell lines. The findings indicated that certain compounds exhibited promising activity against A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.
Table 1: Cytotoxicity Data of Pyrrolo[2,3-b]indol Derivatives
| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) |
|---|---|---|---|---|
| 7c | 0.82 ± 0.08 | 1.00 ± 0.11 | 0.93 ± 0.28 | 0.92 ± 0.17 |
| 17e | Not reported | Not reported | Not reported | Not reported |
The most promising compound identified was 7c , which demonstrated an IC50 value of against A549 cells and exhibited selective inhibition against c-Met kinase with an IC50 value of .
The mechanisms through which pyrrolo[2,3-b]indol derivatives exert their biological effects include:
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells, particularly in A549 cells.
- Cell Cycle Arrest : The compounds effectively arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Kinase Inhibition : The derivatives selectively inhibit certain kinases such as c-Met and EGFR, which are involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[2,3-b]indol structure can significantly influence biological activity. For instance:
- Hydrazone Derivatives : The introduction of hydrazone moieties has been shown to enhance cytotoxicity compared to non-hydrazone derivatives.
- Substituent Effects : Variations in substituents on the indole ring can lead to changes in potency and selectivity against different cancer types .
Case Studies
A notable case study involved the synthesis and evaluation of a series of aromatic hydrazone derivatives bearing the pyrrolo[2,3-b]pyridine moiety. These compounds were tested for their cytotoxicity against several cancer cell lines and demonstrated significant activity with some achieving low micromolar IC50 values .
Q & A
Q. What are the common synthetic routes for Pyrrolo[2,3-b]indol-3a(1H)-ol derivatives?
The compound is synthesized via multi-step strategies, including domino reactions and Claisen rearrangements. For example, starting from indolin-3-one, Horner-Wadsworth-Emmons olefination followed by Claisen rearrangement yields 3-allyl-3-cyanomethylindolin-2-ones, which undergo reductive cyclization with LiAlH₄ to form the pyrroloindoline core . Alternative methods involve interrupted Pummerer reactions with indole derivatives, achieving up to 60% yields .
Q. How is the structure of Pyrrolo[2,3-b]indol-3a(1H)-ol derivatives characterized?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., allylic protons at δ 5.0–6.5 ppm, aromatic indole signals at δ 7.0–8.5 ppm) .
- HRMS : Validates molecular formulas (e.g., m/z 190.244 for C₁₁H₁₄N₂O) .
- IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What natural sources yield Pyrrolo[2,3-b]indol-3a(1H)-ol, and how is it isolated?
The alkaloid is isolated from Allium odorum (Chinese chives) and related species via ethanol extraction, followed by chromatographic purification (e.g., silica gel column chromatography). Physical properties include a melting point of 91–92°C and optical rotation [α]D +136.3° (in HCl) .
Q. What are the key physical properties of Pyrrolo[2,3-b]indol-3a(1H)-ol derivatives?
Q. What role does stereochemistry play in the synthesis of Pyrrolo[2,3-b]indol-3a(1H)-ol derivatives?
Stereochemical control at the 3a-position is critical for biological activity. Methods like Pd-catalyzed allylic alkylation dearomatize indole precursors while establishing stereocenters . Chiral auxiliaries or asymmetric catalysis (e.g., Fe(II)-catalyzed reactions) enhance enantioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in complex derivatives?
Q. What methodologies achieve stereochemical control during dearomatization steps?
Dearomatization via Fe(II)-catalyzed or UV-driven processes generates tetracyclic sulfonyl indolines with defined stereochemistry. For example, Fe(II) stabilizes radical intermediates, enabling axial chirality . Allylic alkylation with gem-difluorinated cyclopropanes also establishes stereocenters via π-allyl palladium complexes .
Q. How do computational studies contribute to understanding reactivity in catalytic processes?
DFT calculations model transition states in Claisen rearrangements, predicting regioselectivity and activation energies . Docking studies guide scaffold modifications for target engagement (e.g., BTK inhibition in pyrrolopyridine analogs) .
Q. What strategies diversify the pyrroloindoline core for SAR studies?
- Substitution : Grignard reagents or NaBH₄ replace benzotriazole groups at the 2-position .
- Functionalization : Methoxy or trifluoromethyl groups at aryl rings modulate electronic properties .
- Ring Expansion : Fusion with diazepines or pyridoindoles expands structural diversity .
Q. How are advanced NMR techniques used to resolve stereoisomers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
